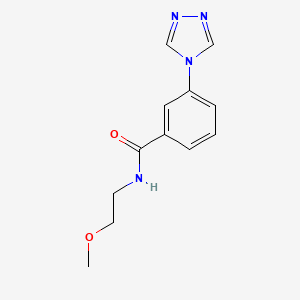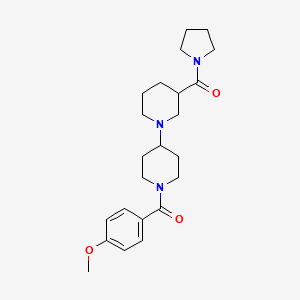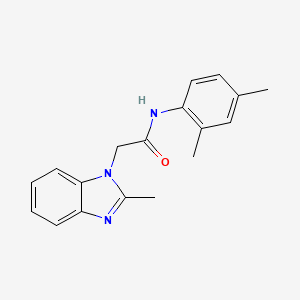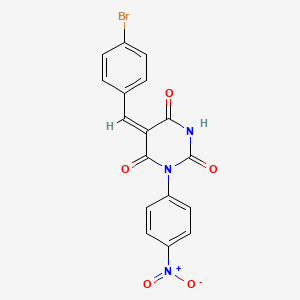
N-(2-methoxyethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide, also known as MTEB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MTEB belongs to the class of benzamide derivatives and has been synthesized using various methods.
Mécanisme D'action
The exact mechanism of action of N-(2-methoxyethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide is not fully understood. However, studies have suggested that N-(2-methoxyethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide may exert its anti-inflammatory effects by inhibiting the NF-κB pathway. N-(2-methoxyethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. The anti-fungal activity of N-(2-methoxyethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide is thought to be due to its ability to disrupt the fungal cell membrane.
Biochemical and Physiological Effects:
N-(2-methoxyethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide has been shown to have various biochemical and physiological effects. Studies have shown that N-(2-methoxyethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. N-(2-methoxyethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide has also been shown to induce apoptosis in cancer cells and inhibit cancer cell growth. In addition, N-(2-methoxyethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide has been shown to have anti-fungal activity against various strains of fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-methoxyethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide in lab experiments is its potential therapeutic applications. N-(2-methoxyethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide has been shown to have anti-inflammatory, anti-cancer, and anti-fungal activity, making it a promising candidate for further research. However, one limitation of using N-(2-methoxyethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of N-(2-methoxyethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide.
Orientations Futures
There are several future directions for the research of N-(2-methoxyethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide. One direction is to further investigate its potential therapeutic applications, including its use as an anti-inflammatory, anti-cancer, and anti-fungal agent. Another direction is to study the mechanism of action of N-(2-methoxyethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide in order to better understand its biochemical and physiological effects. Additionally, future studies could focus on the optimization of the synthesis method for N-(2-methoxyethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide and the development of safer and more effective derivatives of N-(2-methoxyethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide.
Méthodes De Synthèse
N-(2-methoxyethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide has been synthesized using various methods, including the reaction of 4H-1,2,4-triazole-3-thiol with 2-chloroethyl methyl ether, followed by the reaction with 3-amino-N-(4-chlorophenyl)benzamide. Another method involves the reaction of 4H-1,2,4-triazole-3-thiol with 2-chloroethyl methyl ether, followed by the reaction with 3-nitro-N-(4-chlorophenyl)benzamide, which is then reduced to N-(2-methoxyethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide using a reducing agent.
Applications De Recherche Scientifique
N-(2-methoxyethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide has been studied for its potential therapeutic applications, including its use as an anti-inflammatory, anti-cancer, and anti-fungal agent. Studies have shown that N-(2-methoxyethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. N-(2-methoxyethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide has also been shown to inhibit the growth of cancer cells and induce apoptosis. In addition, N-(2-methoxyethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide has been shown to have anti-fungal activity against various strains of fungi.
Propriétés
IUPAC Name |
N-(2-methoxyethyl)-3-(1,2,4-triazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-18-6-5-13-12(17)10-3-2-4-11(7-10)16-8-14-15-9-16/h2-4,7-9H,5-6H2,1H3,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNSJRGYJFZMKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC(=CC=C1)N2C=NN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-isobutyl-2-mercapto-5-[(5-methyl-2-thienyl)methylene]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B5312484.png)
![N-[4-(N-hexanoylethanehydrazonoyl)phenyl]-2-furamide](/img/structure/B5312492.png)
![2-(2-fluoro-5-methoxyphenyl)-5-methyl-4-[(2-propyl-1H-imidazol-1-yl)methyl]-1,3-oxazole hydrochloride](/img/structure/B5312493.png)
![N-[1-(1-glycyl-4-piperidinyl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide hydrochloride](/img/structure/B5312500.png)


![3-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5312530.png)
![8-[(pentamethylphenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5312534.png)


![2-(2,5-dioxo-3-phenyl-1-imidazolidinyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5312550.png)
![N-{1-[4-(1-piperidinyl)phenyl]ethyl}methanesulfonamide](/img/structure/B5312558.png)
![6-[(4-ethyl-1-piperazinyl)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B5312564.png)
![7-acetyl-10-bromo-6-(6-chloro-1,3-benzodioxol-5-yl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5312575.png)